(1-Methyl-1H-pyrazolo[3,4-b]pyridin-5-yl)boronic acid
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Overview
Description
(1-Methyl-1H-pyrazolo[3,4-b]pyridin-5-yl)boronic acid is a heterocyclic compound that belongs to the family of pyrazolopyridines. These compounds are characterized by a fused ring structure consisting of a pyrazole ring and a pyridine ring. The boronic acid group attached to the pyrazolopyridine core makes this compound particularly interesting for various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Miyaura borylation reaction, which involves the coupling of a halogenated pyrazolopyridine with a boronic acid derivative in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production of (1-Methyl-1H-pyrazolo[3,4-b]pyridin-5-yl)boronic acid may involve large-scale Miyaura borylation reactions, optimized for high yield and purity. The reaction conditions, such as temperature, solvent, and catalyst concentration, are carefully controlled to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
(1-Methyl-1H-pyrazolo[3,4-b]pyridin-5-yl)boronic acid can undergo various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to a borane.
Substitution: The boronic acid group can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Palladium catalysts, base (e.g., potassium carbonate), and aryl halides for Suzuki-Miyaura reactions.
Major Products
Oxidation: Boronic esters or borates.
Reduction: Boranes.
Substitution: Biaryl compounds.
Scientific Research Applications
(1-Methyl-1H-pyrazolo[3,4-b]pyridin-5-yl)boronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (1-Methyl-1H-pyrazolo[3,4-b]pyridin-5-yl)boronic acid depends on its specific application. In biological systems, it may act by inhibiting enzymes or binding to receptors, thereby modulating various biochemical pathways . The boronic acid group can form reversible covalent bonds with active site residues of enzymes, leading to inhibition of enzyme activity .
Comparison with Similar Compounds
Similar Compounds
- (1-Methyl-1H-pyrazol-5-yl)boronic acid
- Riociguat : A compound with a similar pyrazolopyridine core but different functional groups .
Uniqueness
(1-Methyl-1H-pyrazolo[3,4-b]pyridin-5-yl)boronic acid is unique due to the presence of the boronic acid group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C7H8BN3O2 |
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Molecular Weight |
176.97 g/mol |
IUPAC Name |
(1-methylpyrazolo[3,4-b]pyridin-5-yl)boronic acid |
InChI |
InChI=1S/C7H8BN3O2/c1-11-7-5(3-10-11)2-6(4-9-7)8(12)13/h2-4,12-13H,1H3 |
InChI Key |
SEAQLWBGPAEIKW-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC2=C(N=C1)N(N=C2)C)(O)O |
Origin of Product |
United States |
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